2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine
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Overview
Description
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization reaction of 1,2-bis(4-methoxyphenyl)ethane-1,2-diamine with 1-(4-bromophenyl)-2-phenylethane-1,2-dione in the presence of acetic acid . Another approach involves the use of Suzuki coupling reactions, where 4-bromophenylboronic acid is coupled with appropriate pyrimidine derivatives in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-3,5-bis(4-methoxyphenyl)-5-oxopentanenitrile
- 4-bromophenyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate
Uniqueness
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and the pyrimidine core structure
Properties
Molecular Formula |
C23H18BrN3O |
---|---|
Molecular Weight |
432.3g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C23H18BrN3O/c1-28-20-13-11-19(12-14-20)25-22-15-21(16-5-3-2-4-6-16)26-23(27-22)17-7-9-18(24)10-8-17/h2-15H,1H3,(H,25,26,27) |
InChI Key |
OJDJYXAZWKEWAI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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